molecular formula C18H14ClNO4 B5644765 4-chloro-3-methylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-chloro-3-methylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B5644765
M. Wt: 343.8 g/mol
InChI Key: YQRPNUHYDMYOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A solvent-free synthesis method for producing isoindolone derivatives, closely related to the target compound, involves the fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid. This method confirms the structure through elemental analysis, IR, EI-MS, 1 H-NMR, and 13 C-NMR spectral data, highlighting the relevance of isoindolone derivatives in various biological activities and chemical properties (Csende, Jekő, & Porkoláb, 2011).

Molecular Structure Analysis

The study of uracil derivatives provides insight into the molecular structure analysis of similar compounds. X-ray diffraction has revealed detailed crystal structures, helping to understand the interactions and binding patterns within the molecules, which could be applied to our compound of interest for predicting molecular behavior and interactions (Yao, Yi, Zhou, & Xiong, 2013).

Chemical Reactions and Properties

Research on the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate demonstrates the complexity of chemical reactions involving chlorinated compounds. These studies provide valuable data on potential routes for synthesizing flavan-3-ols, which can enhance our understanding of the reactivity and chemical properties of the compound (Brown, Jackson, McCarthy, & Fallon, 1992).

Physical Properties Analysis

Analyzing the physical properties of similar compounds, especially those related to stability and interactions with DNA, offers a basis for understanding the physical behavior of our target compound. Studies on uracil derivatives have shown how their thermal stability and UV spectra can inform on the electrostatic binding with DNA, which is crucial for assessing the physical stability and applications of the compound under study (Yao et al., 2013).

Chemical Properties Analysis

The chemical properties of the compound can be inferred from studies on structurally similar molecules, such as those involving pyrrolo[1,2-a]indoles. These studies shed light on reaction mechanisms and the formation of various derivatives through processes like Vilsmeier formylation, enhancing our understanding of the compound's chemical behavior and potential reactivity (Kazembe & Taylor, 1980).

properties

IUPAC Name

(4-chloro-3-methylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-11-10-12(6-7-15(11)19)24-16(21)8-9-20-17(22)13-4-2-3-5-14(13)18(20)23/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRPNUHYDMYOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.